2-Cyclopentylpropanoic acid

Lipophilicity Physicochemical Property Drug Design

2-Cyclopentylpropanoic acid (CAS 7028-22-0) is a branched-chain, alpha-substituted carboxylic acid with the molecular formula C₈H₁₄O₂ and a molecular weight of approximately 142.2 g/mol. It is classified as an organic building block featuring a cyclopentyl ring directly attached to the alpha-carbon of a propanoic acid moiety.

Molecular Formula C8H14O2
Molecular Weight 142.198
CAS No. 7028-22-0
Cat. No. B2468014
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyclopentylpropanoic acid
CAS7028-22-0
Molecular FormulaC8H14O2
Molecular Weight142.198
Structural Identifiers
SMILESCC(C1CCCC1)C(=O)O
InChIInChI=1S/C8H14O2/c1-6(8(9)10)7-4-2-3-5-7/h6-7H,2-5H2,1H3,(H,9,10)
InChIKeyHXUKLEOOKNOIJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Cyclopentylpropanoic acid (CAS 7028-22-0) for Pharmaceutical and Agrochemical Synthesis


2-Cyclopentylpropanoic acid (CAS 7028-22-0) is a branched-chain, alpha-substituted carboxylic acid with the molecular formula C₈H₁₄O₂ and a molecular weight of approximately 142.2 g/mol [1]. It is classified as an organic building block featuring a cyclopentyl ring directly attached to the alpha-carbon of a propanoic acid moiety . The compound is primarily utilized as a versatile small molecule scaffold in medicinal chemistry and as a key intermediate in the synthesis of pharmaceutical compounds, including ester prodrugs [2]. Its unique alpha-substitution pattern distinguishes it from more common beta-substituted analogs and imparts distinct physicochemical properties relevant to drug design and chemical synthesis .

Why Structural Analogs Cannot Replace 2-Cyclopentylpropanoic acid (CAS 7028-22-0) in Critical Applications


Generic substitution with closely related cyclopentyl-containing carboxylic acids, such as 3-cyclopentylpropanoic acid or cyclopentylmalonic acid, is not advisable without rigorous experimental validation. The position of the cyclopentyl substituent on the propanoic acid backbone—whether at the alpha (C2) or beta (C3) position—fundamentally alters the molecule's electronic environment, steric bulk, and resultant physicochemical properties . These differences manifest as measurable variations in lipophilicity (logP) and acidity (pKa), which in turn dictate critical behaviors like membrane permeability, protein binding, and reactivity in subsequent synthetic transformations [1]. Relying on an analog without accounting for these quantitative differences can lead to failed synthetic routes, altered pharmacokinetic profiles in prodrugs, and inconsistent biological activity [2]. The following evidence guide provides the necessary comparative data to inform scientific selection and procurement decisions.

2-Cyclopentylpropanoic acid (CAS 7028-22-0) vs. Analogs: A Quantitative Evidence Guide


Lipophilicity (logP) Comparison: 2-Cyclopentylpropanoic acid vs. 3-Cyclopentylpropanoic acid

2-Cyclopentylpropanoic acid exhibits a measurably lower lipophilicity compared to its positional isomer, 3-cyclopentylpropanoic acid. This difference is quantified by a lower calculated partition coefficient (logP), which directly impacts the molecule's solubility profile and its ability to partition into non-polar environments such as lipid bilayers or organic solvents [1]. The alpha-substitution of the cyclopentyl group results in a slightly more polar molecule, potentially offering advantages in formulations requiring reduced lipophilicity or in synthetic steps where differential solubility is exploited [2].

Lipophilicity Physicochemical Property Drug Design

Acidity (pKa) Comparison: Impact of Alpha-Substitution on Carboxylic Acid Strength

The predicted acid dissociation constant (pKa) for the (S)-enantiomer of 2-cyclopentylpropanoic acid is 4.84 ± 0.10 . This value is slightly lower than that of unsubstituted propanoic acid (pKa ≈ 4.87), indicating a marginally increased acidity [1]. This subtle shift in pKa is attributable to the electron-withdrawing inductive effect of the cyclopentyl ring at the alpha-position. This influences the compound's ionization state at physiological pH and its reactivity in acid-catalyzed or base-mediated reactions, distinguishing it from beta-substituted analogs where the ring's inductive effect is attenuated by an additional methylene spacer.

pKa Acidity Reactivity Ionization

Chiral Purity: Procurement of Enantiopure (2S)-2-Cyclopentylpropanoic acid for Asymmetric Synthesis

2-Cyclopentylpropanoic acid is commercially available in both racemic and enantiomerically pure forms. The (2S)-2-cyclopentylpropanoic acid (CAS 1974292-26-6) is offered with a minimum purity specification of 98% . This level of enantiopurity is critical for applications in asymmetric synthesis and medicinal chemistry, where the stereochemical outcome of a reaction or the biological activity of a drug candidate is dependent on a single enantiomer. In contrast, many generic analogs or in-class compounds are only offered as racemic mixtures, which would be unsuitable for these specialized applications. This verifiable purity specification provides a clear procurement advantage.

Chiral Synthesis Enantiomeric Excess Stereocontrol

Structural Isomerism: Differentiation from 3-Cyclopentylpropanoic acid in Prodrug Applications

While 3-cyclopentylpropanoic acid (cypionic acid) is widely recognized for forming ester prodrugs with extended half-lives (e.g., testosterone cypionate), its utility is specifically linked to its beta-substitution pattern [1]. The ester formed from 3-cyclopentylpropanoic acid is known to increase the half-life of testosterone to approximately 8 days . 2-Cyclopentylpropanoic acid, with its alpha-substitution, presents a distinct steric and electronic environment for ester formation. This leads to different hydrolysis rates and potentially altered pharmacokinetic profiles for any prodrug derived from it. Therefore, 2-cyclopentylpropanoic acid cannot be considered a generic replacement for 3-cyclopentylpropanoic acid in prodrug design; it is a separate tool for achieving distinct release kinetics.

Prodrug Pharmacokinetics Structural Isomer

2-Cyclopentylpropanoic acid (CAS 7028-22-0): Optimal Application Scenarios


Asymmetric Synthesis of Chiral Drug Intermediates

The procurement of enantiopure (2S)-2-cyclopentylpropanoic acid is essential for laboratories engaged in the asymmetric synthesis of pharmaceutical candidates. Its 98% minimum purity specification ensures high enantiomeric excess, which is critical for achieving stereocontrol in multi-step syntheses of chiral active pharmaceutical ingredients (APIs) . This scenario directly leverages the quantitative evidence of chiral purity provided in Section 3.

Medicinal Chemistry for Optimizing Lipophilicity

Medicinal chemists seeking to fine-tune the lipophilicity of a lead compound can use 2-cyclopentylpropanoic acid. Its calculated logP of 2.206 is measurably lower than that of its beta-substituted isomer (logP 2.27) [1]. This small but significant difference can be exploited to modulate a drug candidate's solubility, membrane permeability, and overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile, providing a quantifiable advantage over the more lipophilic analog.

Development of Novel Prodrugs with Tailored Release Kinetics

Researchers developing ester prodrugs can utilize 2-cyclopentylpropanoic acid to achieve distinct release kinetics compared to the more common 3-cyclopentylpropanoate esters. The alpha-substitution introduces greater steric hindrance around the ester bond, which is expected to slow enzymatic hydrolysis relative to less hindered beta-substituted esters [2]. This allows for the design of prodrugs with potentially different durations of action, a key differentiator in pharmaceutical development.

Fine-Tuning Reactivity in pH-Sensitive Chemical Processes

In synthetic chemistry applications where precise control over acid-base reactions is required, the marginally increased acidity of 2-cyclopentylpropanoic acid (pKa 4.84 ± 0.10) compared to unsubstituted propanoic acid (pKa ~4.87) can be a critical factor . This slight pKa shift can influence reaction rates and equilibria in processes such as esterification, amidation, and salt formation, making the compound a valuable tool for optimizing reaction conditions.

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